

Benchmarking 2-(Ethyl(phenyl)amino)ethyl acetate Against Known Monoamine Reuptake Inhibitors

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Compound of Interest

Compound Name: 2-(Ethyl(phenyl)amino)ethyl acetate

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This guide provides a comparative analysis of the hypothetical inhibitory activity of **2-(Ethyl(phenyl)amino)ethyl acetate** against the dopamine transporter (DAT) and norepinephrine transporter (NET). The performance of this compound is benchmarked against established monoamine reuptake inhibitors: bupropion, methylphenidate, cocaine, and atomoxetine. The following data and protocols are intended to serve as a reference for researchers in neuroscience and pharmacology.

Data Presentation: Comparative Inhibitory Activities

The inhibitory activities of **2-(Ethyl(phenyl)amino)ethyl acetate** and known inhibitors were evaluated based on their IC₅₀ (half-maximal inhibitory concentration) and K_i (inhibitory constant) values for the dopamine and norepinephrine transporters. The data for the established inhibitors has been compiled from various sources. The data for **2-(Ethyl(phenyl)amino)ethyl acetate** is hypothetical and based on its structural similarity to phenethylamine derivatives, suggesting potential activity as a monoamine transporter inhibitor.

Compound	DAT IC50 (nM)	NET IC50 (nM)	SERT IC50 (nM)	DAT Ki (nM)	NET Ki (nM)	SERT Ki (nM)
2-(Ethyl(phenyl)amino)ethyl acetate (Hypothetical)	850	450	>10000	650	320	>10000
Bupropion	550 - 945[1]	443 - 3715[1]	>10000[1][2]	2800	1400	45000
Methylphenidate	~100[3]	~100[3]	~100000[3]	-	-	-
Cocaine	230 - 490[3]	480 - 700[3]	740[3]	-	-	-
Atomoxetine	1451[4]	5[4]	77[4]	-	-	-

Experimental Protocols

The following is a representative protocol for an in vitro neurotransmitter uptake inhibition assay that could be used to determine the IC50 values presented in the table.

In Vitro Neurotransmitter Uptake Inhibition Assay

1. Cell Culture and Transporter Expression:

- Human Embryonic Kidney 293 (HEK293) cells are stably transfected with the cDNA encoding for the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).
- Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL) to maintain transporter expression.

- Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

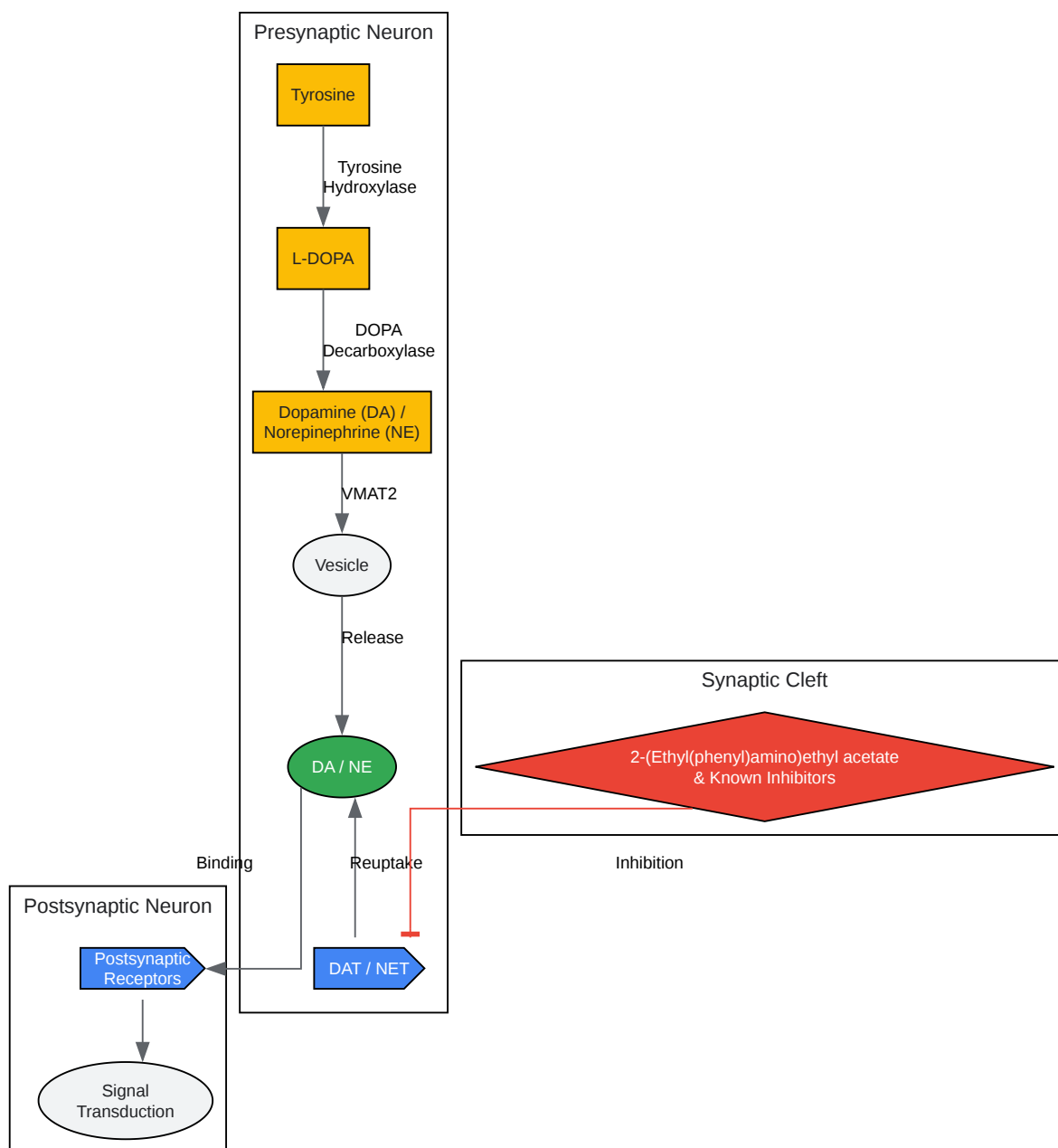
2. Radioligand Uptake Assay:

- Preparation of Cells: Cells are harvested and seeded into 96-well plates at a density of 4×10^4 cells per well and allowed to adhere overnight.
- Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4) is used for all dilutions and washes.
- Inhibition Experiment:
 - The culture medium is aspirated, and cells are washed twice with KRH buffer.
 - Cells are pre-incubated for 10 minutes at room temperature with varying concentrations of the test compound (e.g., **2-(Ethyl(phenyl)amino)ethyl acetate**) or a reference inhibitor (e.g., bupropion).
 - Following pre-incubation, a mixture of a radiolabeled substrate ([³H]dopamine for DAT-expressing cells or [³H]norepinephrine for NET-expressing cells) and a non-radiolabeled substrate is added to each well to achieve a final concentration at the approximate K_m value for the respective transporter.
 - The uptake reaction is allowed to proceed for a specified time (e.g., 10 minutes) at room temperature.
 - The reaction is terminated by rapid aspiration of the assay solution followed by three quick washes with ice-cold KRH buffer.
- Measurement of Radioactivity:
 - Scintillation fluid is added to each well, and the plates are sealed.
 - The amount of radioactivity taken up by the cells is quantified using a liquid scintillation counter.
- Data Analysis:

- Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine).
- Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
- The percentage of inhibition for each concentration of the test compound is calculated relative to the control (vehicle-treated) wells.
- IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

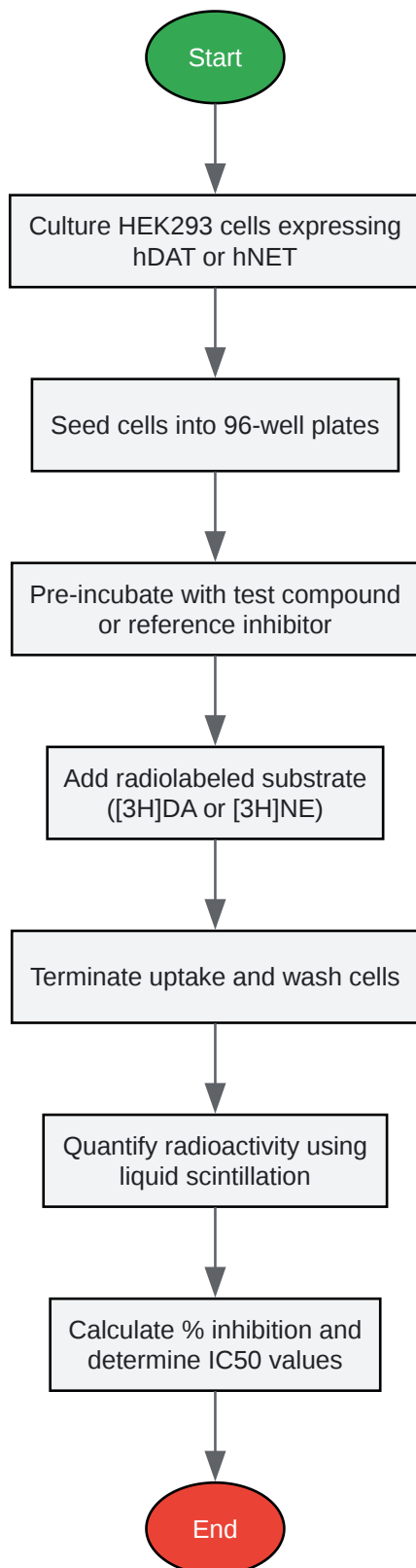
Signaling Pathway Diagram



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Caption: Mechanism of monoamine reuptake inhibition.

Experimental Workflow Diagram



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References

- 1. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. medchemexpress.com [medchemexpress.com]
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